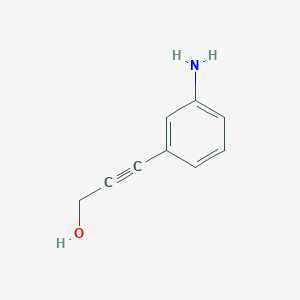
3-(3-Aminophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H9NO It is a derivative of phenylpropynol, where an amino group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(3-Aminophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminophenyl)prop-2-yn-1-ol: Similar structure but with the amino group at a different position.
3-Phenylprop-2-yn-1-ol: Lacks the amino group.
3-(4-Aminophenyl)prop-2-yn-1-ol: Amino group at the para position
Uniqueness
3-(3-Aminophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(3-aminophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6,10H2 |
InChI Key |
KBFONWHAVARRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)
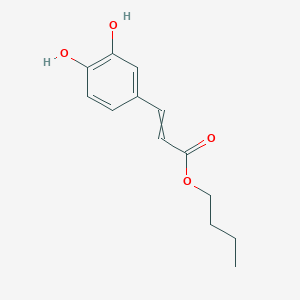
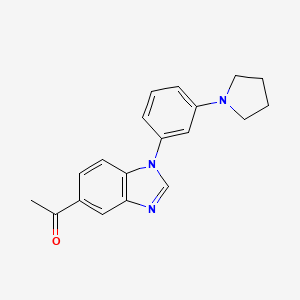
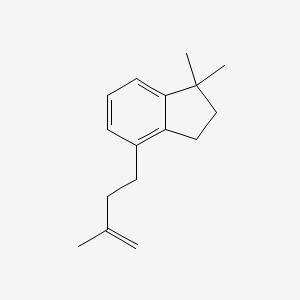
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
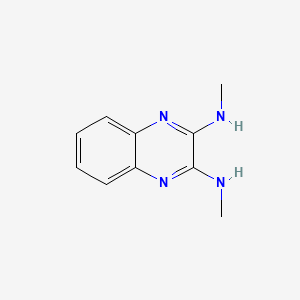
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
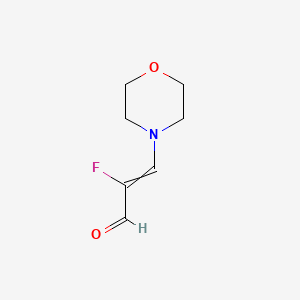
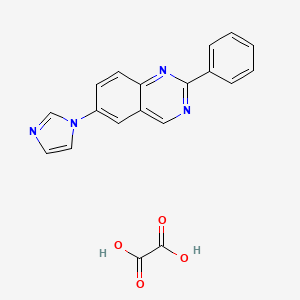

![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

